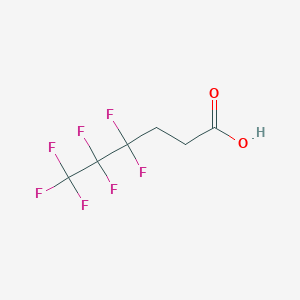

4,4,5,5,6,6,6-heptafluorohexanoic Acid

概要

説明

2H,2H,3H,3H-ペルフルオロヘキサン酸は、一般的にペルフルオロアルキルカルボン酸と呼ばれるポリフルオロアルキル物質です。これは、炭素鎖に複数のフッ素原子が付着していることを特徴とし、独特の化学的性質を与えています。 この化合物は、海や河川の水など、さまざまな環境マトリックスに汚染物質として頻繁に見られます .

作用機序

2H,2H,3H,3H-ペルフルオロヘキサン酸の作用機序には、さまざまな分子標的および経路との相互作用が関与しています。タンパク質や酵素に結合することが知られており、正常な細胞機能を阻害する可能性があります。 関与する正確な経路はまだ調査中ですが、脂質代謝と内分泌機能を妨害すると考えられています .

類似の化合物との比較

2H,2H,3H,3H-ペルフルオロヘキサン酸は、次のような他の類似の化合物と比較できます。

ペルフルオロオクタン酸: 構造は似ていますが、炭素鎖が長いため、化学的性質と環境行動が異なります。

ペルフルオロブタン酸: 炭素鎖が短いため、反応性と用途が異なります。

ペルフルオロヘプタン酸: 中間的な鎖長で、ペルフルオロオクタン酸とペルフルオロブタン酸の中間の性質を持っています

これらの比較は、2H,2H,3H,3H-ペルフルオロヘキサン酸の独特の性質、特に特定の鎖長とフッ素化パターンが、その化学的挙動と用途に影響を与えることを強調しています。

生化学分析

Biochemical Properties

4,4,5,5,6,6,6-Heptafluorohexanoic Acid plays a significant role in biochemical reactions, particularly in the context of environmental testing and research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been studied for its interactions with enzymes involved in the biodegradation of polyfluoroalkyl phosphates, which are sources of perfluorinated acids in the environment . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modification of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways and stress responses . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to disruptions in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context . For example, the compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy balance within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can lead to toxic or adverse effects . Studies have identified threshold effects, where certain concentrations of the compound result in significant changes in physiological and biochemical parameters. High doses can lead to toxicity, affecting liver function, kidney function, and overall metabolic health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in fatty acid metabolism and detoxification processes . The compound can influence metabolic flux, leading to changes in the levels of metabolites and intermediates in these pathways. This can have downstream effects on energy production, lipid synthesis, and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can affect its localization and concentration within different cellular compartments, influencing its biological activity and effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Its localization within cells can determine its interactions with other biomolecules and its overall impact on cellular processes.

準備方法

2H,2H,3H,3H-ペルフルオロヘキサン酸は、さまざまな方法で合成できます。 一般的な合成経路の1つは、テトラフルオロエチレンとヘキサフルオロプロピレンオキシドのテロメリゼーションで、続いて加水分解して目的の酸を生成します . 工業生産方法では、通常、高純度と収率を確保するために、フッ素化中間体と特殊な反応条件が使用されます .

化学反応の分析

2H,2H,3H,3H-ペルフルオロヘキサン酸は、いくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてペルフルオロカルボン酸を形成する可能性があります。

還元: 還元反応はあまり一般的ではありませんが、強力な還元剤を使用して達成できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの強力な酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

2H,2H,3H,3H-ペルフルオロヘキサン酸は、広範囲にわたる科学研究の用途があります。

化学: 分析化学で、ペルフルオロアルキル物質の同定と定量のための参照標準として使用されます。

生物学: 研究では、特に潜在的な毒性と生物蓄積について、生物系への影響を調査することがよくあります。

医学: 治療用途では一般的には使用されていませんが、人間の健康への潜在的な影響について研究されています。

科学的研究の応用

Chemical Synthesis and Catalysis

4,4,5,5,6,6,6-Heptafluorohexanoic acid serves as a crucial reagent in organic synthesis. It is utilized in the preparation of fluorinated intermediates and pharmaceuticals due to its ability to introduce fluorine atoms into organic molecules. The presence of fluorine can significantly alter the chemical properties of compounds, enhancing their efficacy and stability.

Key Applications:

- Fluorinated Drug Development: It is used in synthesizing fluorinated analogs of drugs to improve their pharmacokinetic properties.

- Catalyst Development: Its derivatives are explored as catalysts in various chemical reactions due to their unique electronic properties.

Environmental Science

The compound has gained attention for its role in environmental studies related to perfluoroalkyl substances (PFAS). Research indicates that this compound can be used as a model compound to study the behavior and degradation of PFAS in the environment.

Research Insights:

- Degradation Studies: Investigating how this compound breaks down in different environmental conditions helps understand the persistence and mobility of PFAS.

- Analytical Standards: It serves as a standard reference material for analytical methods used to detect PFAS in environmental samples.

Material Science

In material science, this compound is employed to enhance the properties of polymers and coatings. Its incorporation into materials can impart water and oil repellency as well as thermal stability.

Applications:

- Coatings: Used in formulating specialized coatings that require resistance to harsh chemical environments.

- Polymer Modification: Enhances the performance characteristics of polymers used in high-performance applications.

Biochemical Research

The compound is utilized in biochemical research for its potential applications in proteomics and other areas of molecular biology. Its unique structure allows it to interact with biological molecules in specific ways.

Case Studies:

- Protein Interaction Studies: Research has demonstrated its utility in studying protein-ligand interactions due to its ability to modify the hydrophobicity of surfaces.

- Analytical Chemistry: It is used in chromatography as a mobile phase additive to improve separation efficiency for complex biological mixtures.

類似化合物との比較

2H,2H,3H,3H-Perfluorohexanoic Acid can be compared with other similar compounds, such as:

Perfluorooctanoic Acid: Similar in structure but with a longer carbon chain, leading to different chemical properties and environmental behaviors.

Perfluorobutanoic Acid: Shorter carbon chain, resulting in different reactivity and applications.

Perfluoroheptanoic Acid: Intermediate chain length, with properties that fall between those of perfluorooctanoic acid and perfluorobutanoic acid

These comparisons highlight the unique properties of 2H,2H,3H,3H-Perfluorohexanoic Acid, particularly its specific chain length and fluorination pattern, which influence its chemical behavior and applications.

生物活性

4,4,5,5,6,6,6-Heptafluorohexanoic Acid (HFHA), with the chemical formula C6H5F7O2 and CAS number 356-02-5, is a fluorinated carboxylic acid that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of HFHA, supported by relevant data tables and case studies.

- Molecular Formula : C6H5F7O2

- Molecular Weight : 242.09 g/mol

- Synonyms : 3:3 FTCA, 2H,2H,3H,3H-perfluorohexanoic acid

HFHA belongs to a class of compounds known as fluorotelomer carboxylic acids. These compounds are characterized by their perfluorinated alkyl chains which contribute to their stability and unique interactions in biological systems.

Toxicological Studies

Recent studies have explored the toxicological profile of HFHA through various animal models. A notable study involved administering HFHA intraperitoneally to mice to assess its absorption and toxicity. The results indicated a high absorption rate of approximately 95% within 24 hours post-injection. However, histopathological examinations revealed toxic effects on the liver, characterized by swollen vacuolated liver cells and clumped chromatin, suggesting potential hepatotoxicity associated with HFHA exposure .

Table 1: Summary of Toxicity Studies on HFHA

| Study Type | Dose (g/kg) | Duration | Observations |

|---|---|---|---|

| Absorption Verification Study | 30 | 24 hours | 95% absorption; liver toxicity observed |

| Two-week Mouse Toxicity Study | 30 | 14 days | One mouse died; liver showed toxic changes |

The biological activity of HFHA is thought to be mediated through its interactions with cellular membranes and proteins. Its unique fluorinated structure may influence membrane fluidity and protein function, leading to alterations in cellular signaling pathways. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting normal cellular processes.

Case Studies

- Liver Toxicity Assessment : In a two-week study involving multiple mice dosed with HFHA, significant changes were noted in liver histopathology. The presence of vacuolated cells indicated cellular stress and damage due to exposure to the compound .

- Absorption and Excretion : Another study highlighted that approximately 80% of HFHA was eliminated from the body within 14 days post-injection, indicating a relatively efficient excretion mechanism despite its toxic effects .

Comparative Analysis with Other Fluorinated Compounds

HFHA's biological activity can also be compared with other fluorinated carboxylic acids. For instance, similar studies on perfluorooctanoic acid (PFOA) have shown comparable hepatotoxic effects and absorption profiles.

Table 2: Comparison of Biological Activity between HFHA and PFOA

| Compound | Absorption Rate | Hepatotoxicity | Excretion Rate |

|---|---|---|---|

| 4,4,5,5,6,6,6-HFHA | ~95% in 24 hrs | Yes | ~80% in 14 days |

| Perfluorooctanoic Acid (PFOA) | ~85% in 24 hrs | Yes | ~75% in 14 days |

特性

IUPAC Name |

4,4,5,5,6,6,6-heptafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFKSWMQWIRDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379268 | |

| Record name | 3:3 Fluorotelomer carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-02-5 | |

| Record name | 3:3 Fluorotelomer carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 356-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。